molecular formula C12H15F2N B1414719 N-[(2,6-difluorophenyl)methyl]cyclopentanamine CAS No. 1019629-72-1

N-[(2,6-difluorophenyl)methyl]cyclopentanamine

Cat. No. B1414719
CAS RN: 1019629-72-1
M. Wt: 211.25 g/mol
InChI Key: CMZLQSQTPIUGND-UHFFFAOYSA-N
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Description

“N-[(2,6-difluorophenyl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C12H15F2N . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F2N/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the connectivity of the cyclopentanamine group.

Scientific Research Applications

Neurochemistry and Neuropharmacology

Compounds structurally related to N-[(2,6-difluorophenyl)methyl]cyclopentanamine, such as certain NMDA receptor agonists and ketamine derivatives, have been extensively studied for their neuropharmacological properties. These studies explore the therapeutic potential of these compounds in treating conditions like schizophrenia, by targeting the glutamate system and improving efficacy in treating persistent negative symptoms (D. Javitt, 2006). Additionally, ketamine, a related compound, has been reviewed for its clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy, highlighting its potential as a model for studying analogs with similar structures (Marko Peltoniemi et al., 2016).

Antimicrobial and Therapeutic Applications

Cyclopentanone compounds, which share a core structure with the compound , have been reviewed for their synthesis, biological activities, and potential as drugs and prodrugs. This includes exploration into the use of plant stress hormones like jasmonic acid and its derivatives in medicinal chemistry, showcasing the broad interest in these structures for developing new therapeutics (A. Ghasemi Pirbalouti et al., 2014).

Environmental Chemistry and Toxicology

Research on environmental accumulation and toxicity highlights the significance of understanding the ecological impact of chemically related compounds. For example, the study of triclosan and its degradation products underlines the importance of assessing the environmental persistence and toxicological profiles of synthetic chemicals, including those structurally related to N-[(2,6-difluorophenyl)methyl]cyclopentanamine (G. Bedoux et al., 2012).

Chemical and Biological Sensors

Fluorescent chemosensors based on derivatives of diformylphenol illustrate the application of structurally similar compounds in detecting various analytes. These sensors demonstrate high selectivity and sensitivity, underscoring the potential of cyclopentanamine derivatives in the development of advanced materials for chemical sensing (P. Roy, 2021).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The hazard statements include H314, which corresponds to "Causes severe skin burns and eye damage" . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZLQSQTPIUGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-difluorophenyl)methyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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